2-((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine
CAS No.: 1542796-07-5
Cat. No.: VC11659628
Molecular Formula: C17H20NO2P
Molecular Weight: 301.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1542796-07-5 |
|---|---|
| Molecular Formula | C17H20NO2P |
| Molecular Weight | 301.32 g/mol |
| IUPAC Name | 2-[(2R,3R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine |
| Standard InChI | InChI=1S/C17H20NO2P/c1-17(2,3)21-15-13(19-4)9-7-10-14(15)20-16(21)12-8-5-6-11-18-12/h5-11,16H,1-4H3/t16-,21-/m1/s1 |
| Standard InChI Key | NFXZRUNTUSEVGQ-IIBYNOLFSA-N |
| Isomeric SMILES | CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)C3=CC=CC=N3 |
| SMILES | CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=CC=CC=N3 |
| Canonical SMILES | CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=CC=CC=N3 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure integrates a benzo[d] oxaphosphol ring system fused with a pyridine moiety. Key substituents include:
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A tert-butyl group at the 3-position of the oxaphosphol ring, enhancing steric bulk and influencing ligand coordination properties .
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A methoxy group at the 4-position, modulating electronic effects and solubility .
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A pyridine ring at the 2-position, providing a π-accepting site for metal coordination .
The stereochemistry at the 2R and 3R positions is critical for its function in asymmetric catalysis, as confirmed by its IUPAC name and SMILES notation (CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)C3=CC=CC=N3) .
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Oxaphosphol Ring Formation: Cyclization of a phenolic precursor with a phosphorus source under basic conditions .
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Stereoselective Introduction of Substituents: The tert-butyl and methoxy groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, with chiral auxiliaries or catalysts ensuring the (2R,3R) configuration .
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Pyridine Attachment: Suzuki-Miyaura coupling or direct lithiation-substitution connects the pyridine ring to the oxaphosphol core .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₀NO₂P | |
| Molecular Weight | 301.32 g/mol | |
| Purity | ≥95% (HPLC) | |
| Storage Conditions | 2–8°C, inert atmosphere | |
| Solubility | Likely soluble in DCM, THF | Inferred |
The compound’s boiling point and melting point are unspecified in available data, but its stability under inert atmospheres suggests sensitivity to oxidation .
Applications in Catalysis and Medicinal Chemistry
Asymmetric Catalysis
As a chiral phosphine ligand, this compound coordinates transition metals (e.g., palladium, rhodium) to enable enantioselective transformations:
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Hydrogenation: Reduces prochiral alkenes to chiral alkanes with high ee, critical for synthesizing bioactive molecules .
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Cross-Coupling: Facilitates C–C bond formation in Suzuki-Miyaura and Heck reactions, preserving stereochemical integrity .
| Supplier | Quantity | Price (USD) | Purity | Stock Status |
|---|---|---|---|---|
| Ambeed | 100 mg | 151.71 | 95% | In Stock |
| Aladdin | 25 mg | 46.90 | ≥95%, ≥99% ee | Limited |
| BLD Pharm | 100 mg | N/A | 97% | Typically In Stock |
The compound’s cost reflects its specialized synthesis and chiral purity, with bulk purchases (e.g., 500 mg) exceeding $550 .
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